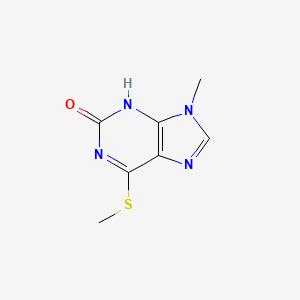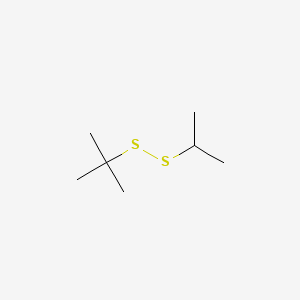
Disulfide, (1-methylethyl) (1,1-dimethylethyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of two sulfur atoms connected by a disulfide bond, with isopropyl and tert-butyl groups attached to the sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, (1-methylethyl) (1,1-dimethylethyl) typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of isopropyl mercaptan and tert-butyl mercaptan using hydrogen peroxide or iodine as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation to sulfonic acids.
Industrial Production Methods
In industrial settings, the production of Disulfide, (1-methylethyl) (1,1-dimethylethyl) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, (1-methylethyl) (1,1-dimethylethyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The sulfur atoms in the disulfide bond can participate in nucleophilic substitution reactions, forming new sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various sulfur-containing compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disulfide, (1-methylethyl) (1,1-dimethylethyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism of action of Disulfide, (1-methylethyl) (1,1-dimethylethyl) involves the cleavage and formation of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are mediated by various enzymes and redox-active molecules, influencing cellular redox homeostasis and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Disulfide, (1-methylethyl) (1,1-dimethylethyl) can be compared with other disulfides such as:
Disulfide, (1,1-dimethylethyl)(1-methylpropyl): Similar structure but with different alkyl groups attached to the sulfur atoms.
Disulfide, ethyl 1-methylethyl: Contains ethyl and isopropyl groups instead of isopropyl and tert-butyl groups.
The uniqueness of Disulfide, (1-methylethyl) (1,1-dimethylethyl) lies in its specific alkyl groups, which influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
43022-60-2 |
|---|---|
Molekularformel |
C7H16S2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
2-methyl-2-(propan-2-yldisulfanyl)propane |
InChI |
InChI=1S/C7H16S2/c1-6(2)8-9-7(3,4)5/h6H,1-5H3 |
InChI-Schlüssel |
ZWAYVJUPUDGBIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


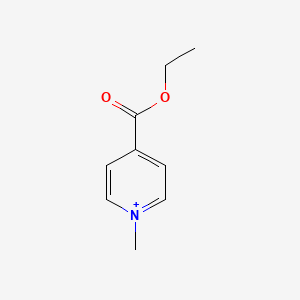
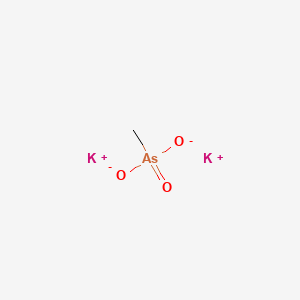
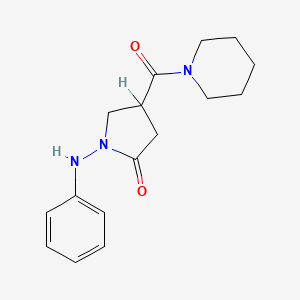
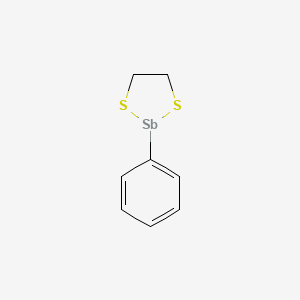

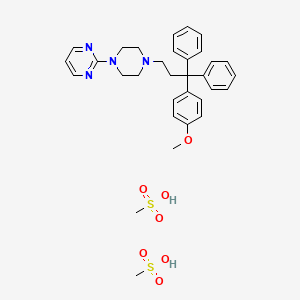
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
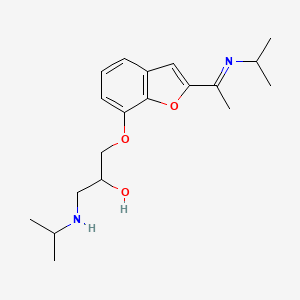
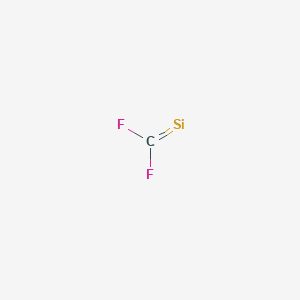
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
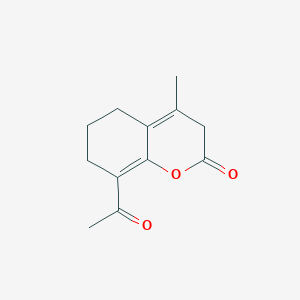
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
